Scientific Field: Organic Chemistry
Methods: The methodology involves proline-catalyzed asymmetric α-amination followed by reductive amination.
Results: The products resemble those obtained through direct asymmetric diamination of terminal alkenes.
Scientific Field: Catalysis
Methods: The catalyst was prepared by a simple and rapid method.
Results: The catalyst showed good activity and generality in Suzuki–Miyaura reactions.
Scientific Field: Green Chemistry
Results: The process successfully produced furfurylamine from FF without over-reduction of the furan ring.
Scientific Field: Biomedical Engineering
Methods: The study involves the use of cationic polymers, which target bacterial membranes.
2-(Aminomethyl)-N,N-diethylaniline is an organic compound characterized by its amine functional group attached to a diethyl-substituted aniline structure. The compound's molecular formula is C₁₄H₁₉N, and it features a secondary amine due to the presence of the amino group. This compound is typically a colorless to pale yellow liquid with a fishy odor. It is soluble in organic solvents but insoluble in water, making it useful in various chemical applications.
Research indicates that compounds similar to 2-(Aminomethyl)-N,N-diethylaniline exhibit various biological activities, including antimicrobial and antitumor properties. The biological activity largely depends on the specific structural features of the compound, such as the presence of substituents on the aromatic ring and the nature of the amino group.
Several methods exist for synthesizing 2-(Aminomethyl)-N,N-diethylaniline:
2-(Aminomethyl)-N,N-diethylaniline finds applications in various fields:
Several compounds share structural similarities with 2-(Aminomethyl)-N,N-diethylaniline. Here are some notable examples:
Each of these compounds has unique properties and applications, but 2-(Aminomethyl)-N,N-diethylaniline stands out due to its specific structural characteristics that influence its reactivity and potential biological activities.